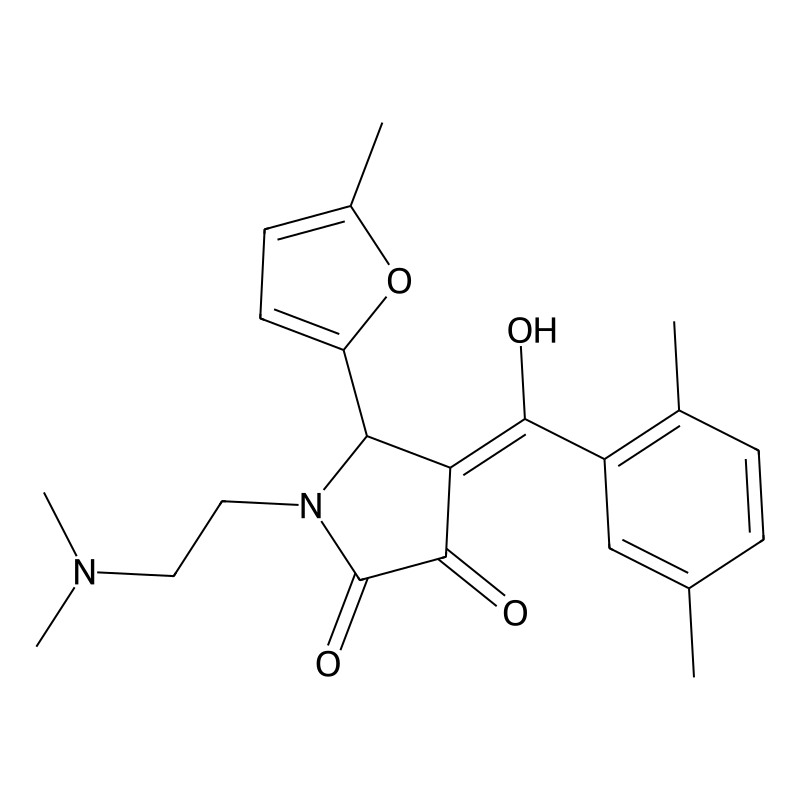

1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound 1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups. This compound features a dimethylaminoethyl side chain, a 2,5-dimethylbenzoyl moiety, and a 5-methylfuran group. Its molecular formula is C_19H_24N_2O_3, and it has potential applications in medicinal chemistry due to its diverse chemical properties.

The chemical reactivity of this compound can be attributed to its functional groups, particularly the hydroxyl and amine functionalities. Potential reactions include:

- Nucleophilic substitutions at the nitrogen atom in the dimethylamino group.

- Esterification or amide formation with carboxylic acids due to the presence of the hydroxyl group.

- Condensation reactions involving the furan moiety, which can participate in electrophilic aromatic substitution due to its electron-rich nature.

These reactions enable the synthesis of derivatives that may exhibit altered biological activities.

Preliminary studies suggest that this compound may possess various biological activities, including:

- Antitumor properties: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial effects: The presence of the furan and dimethylamino groups may contribute to antimicrobial activity.

- Neuroprotective effects: Related compounds have been investigated for their potential in neuroprotection, possibly through modulation of neurotransmitter systems.

The synthesis of 1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one can be approached through several methods:

- Multi-step synthesis:

- Start with commercially available precursors such as 2,5-dimethylbenzoyl chloride and 5-methylfuran.

- Perform nucleophilic substitution to introduce the dimethylaminoethyl group.

- Conduct cyclization reactions to form the pyrrole ring.

- One-pot reactions:

- Utilize microwave-assisted synthesis to enhance reaction rates and yields for the formation of the pyrrole structure directly from substituted anilines and furan derivatives.

- Green chemistry approaches:

- Employ solvent-free conditions or eco-friendly solvents to reduce environmental impact during synthesis.

This compound has potential applications in various fields:

- Pharmaceuticals: As a lead compound for developing new drugs targeting cancer or neurological disorders.

- Agriculture: Potential use as a pesticide or herbicide due to its biological activity against pests.

- Material science: Investigation into its use as a building block for novel polymers or materials with specific properties.

Interaction studies involving this compound could focus on:

- Protein-ligand interactions: Evaluating how this compound binds to specific biological targets such as enzymes or receptors.

- Cellular uptake mechanisms: Understanding how cellular membranes interact with the compound could provide insights into its bioavailability.

- Synergistic effects: Investigating combinations with other compounds to enhance therapeutic efficacy or reduce toxicity.

Several compounds share structural similarities with 1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one. These include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-(dimethylamino)phenyl)-3-hydroxy-5-methylfuran | Contains a phenyl group instead of a benzoyl | Enhanced solubility |

| 4-(dimethylamino)phenyl 3-hydroxy-1H-pyrrole | Lacks furan moiety | Potentially different biological activity |

| 1-(2-aminoethyl)-4-(dimethoxybenzoyl)-3-hydroxy-pyrrol | Contains methoxy groups instead of methyl groups | Altered polarity and reactivity |

These comparisons highlight the unique combination of functional groups present in the target compound, which may influence its biological activities and applications differently than those of similar compounds. Further research is essential to fully elucidate these differences.